molecular formula C20H18ClN3O3 B2858283 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone CAS No. 941998-02-3

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone

Cat. No. B2858283
CAS RN: 941998-02-3
M. Wt: 383.83
InChI Key: AGGJRKQKBLKOOG-UHFFFAOYSA-N
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Description

The compound “4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . Oxadiazole derivatives are known to exhibit a broad range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a chlorophenyl group, an ethoxyphenyl group, and a pyrrolidinone group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used and the stereochemistry of the starting materials.


Chemical Reactions Analysis

Oxadiazole derivatives are known to participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules . The specific reactions that this compound would undergo would depend on the reaction conditions and the presence of other reactive species.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its stability and reactivity . The chlorophenyl and ethoxyphenyl groups could influence its solubility and binding interactions with other molecules.

Scientific Research Applications

Medicine

Compounds with a 1,2,4-oxadiazole structure have been successfully used in the treatment of various diseases in humans . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . For example, the presence of 3,4-dimethoxyphenyl, 4-chlorophenyl or the 5-position substitution of the oxadiazole ring improves the anti-inflammatory activity .

Agriculture

1,2,4-Oxadiazole derivatives also play an important role in modern agriculture . They can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . This makes them valuable in the fight against diseases affecting plants.

Antifungal Activity

Some 1,2,4-oxadiazole derivatives have shown moderate anti-fungal activity against Rhizoctonia solani , a fungus that poses a significant threat to global agriculture.

Nematocidal Activity

These compounds have also demonstrated moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is a major agricultural pest.

Antibacterial Activity

Several 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice . Some compounds have also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice .

Potential for New Drug Development

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This makes it a promising pharmacophore for the creation of novel drug molecules .

Future Directions

The study of oxadiazole derivatives is a vibrant field due to their wide range of biological activities . This particular compound, with its combination of functional groups, could be of interest for further study in medicinal chemistry or drug discovery.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-26-17-9-7-16(8-10-17)24-12-14(11-18(24)25)20-22-19(23-27-20)13-3-5-15(21)6-4-13/h3-10,14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGJRKQKBLKOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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